Bupivacaine N-oxide
CAS No.: 1346597-81-6
Cat. No.: VC16484944
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346597-81-6 |
|---|---|
| Molecular Formula | C18H28N2O2 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide |
| Standard InChI | InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) |
| Standard InChI Key | XZMRWWGDLLHXQD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Bupivacaine N-oxide (C₁₈H₂₈N₂O₂) is a tertiary amine oxide derivative of bupivacaine, characterized by the addition of an oxygen atom to the piperidine nitrogen (Figure 1) . Its molecular weight is 304.4 g/mol, and it shares the core structure of bupivacaine—a 1-butyl-2',6'-pipecoloxylidide backbone—with the N-oxide functional group introducing polarity and altering its physicochemical behavior . The compound’s PubChem CID (71314303) and synonyms, including 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, 1-oxide, underscore its recognition in chemical databases .
The N-oxide group significantly impacts solubility and metabolic stability. Unlike bupivacaine, which is lipophilic and prone to accumulation in adipose tissue, the N-oxide derivative exhibits increased hydrophilicity, influencing its pharmacokinetic distribution and excretion pathways .
Synthesis and Stability in Biological Matrices
Conversion Dynamics in Hemolyzed Plasma
Bupivacaine N-oxide’s stability is highly matrix-dependent. In hemolyzed plasma, the metabolite undergoes rapid conversion to bupivacaine, with near-complete reversion (99.8%) observed when methanol (MeOH) is used as a precipitating solvent during sample preparation . This contrasts with plasma, where conversion remains below 5% under identical conditions . The hemolysis-induced conversion is attributed to redox interactions between hemoglobin derivatives and the N-oxide group, facilitating reduction to the parent compound .
Table 1: Conversion Rates of Bupivacaine N-Oxide in Different Matrices
| Matrix | Precipitating Solvent | Conversion to Bupivacaine (%) |
|---|---|---|
| Plasma | MeOH | <5 |
| Plasma | ACN | <1 |
| Hemolyzed Plasma | MeOH | 99.8 |
| Hemolyzed Plasma | ACN | <5 |
Acetonitrile (ACN) demonstrates superior stabilization, limiting conversion to <5% in hemolyzed plasma, likely due to its denaturing effect on hemoglobin and reduced redox activity . Acidification with 0.1% formic acid further stabilizes the metabolite, though its impact is less pronounced compared to solvent selection .
Analytical Methodologies for Quantification
Protein Precipitation vs. Liquid-Liquid Extraction
Protein precipitation with ACN is the preferred method for quantifying bupivacaine N-oxide in hemolyzed plasma, achieving recovery rates >95% and minimizing artifactual conversion . Liquid-liquid extraction (LLE) using chlorobutane or methyl tert-butyl ether (MTBE) is less effective, with conversion rates reaching 78% in hemolyzed samples . Chromatographic separation via reversed-phase LC-MS/MS is critical to resolving the N-oxide from bupivacaine, preventing in-source fragmentation artifacts .
Table 2: Analytical Performance of Extraction Methods
| Method | Solvent System | Conversion (%) | Recovery (%) |
|---|---|---|---|
| Protein Precipitation | ACN | <5 | 95–98 |
| Protein Precipitation | MeOH | 99.8 | 85–90 |
| LLE | MTBE/Hexane (4:1) | 78 | 70–75 |
| LLE | Chlorobutane/MTBE (4:1) | 25 | 80–85 |
Pharmacological and Formulation Considerations
Sustained-Release Formulations
Patent US20220133595A1 discloses a sustained-release bupivacaine formulation (Formulation A) incorporating N-oxide derivatives to modulate drug release kinetics . The formulation employs sucrose acetate isobutyrate (SAIB) as a matrix, with peroxide content tightly controlled (<10 ppm) to prevent oxidative degradation . Accelerated stability studies at 40°C/75% RH demonstrated <0.5% N-oxide degradation over three months, meeting International Council for Harmonisation (ICH) guidelines .
Table 3: Stability of Bupivacaine N-Oxide in Sustained-Release Formulations
| Storage Condition | Duration (Months) | % N-Oxide Remaining | Impurities (ppm) |
|---|---|---|---|
| 25°C/60% RH | 36 | 99.2 | 2.1 |
| 30°C/75% RH | 36 | 98.5 | 3.8 |
| 40°C/75% RH | 3 | 99.5 | 1.9 |
Implications for Drug Development
Metabolic Interference and Bioanalytical Challenges
The labile nature of bupivacaine N-oxide necessitates stringent bioanalytical protocols. In hemolyzed samples, failure to stabilize the metabolite can lead to overestimation of bupivacaine concentrations by up to 100%, complicating pharmacokinetic analyses . Regulatory agencies now recommend validating methods in both plasma and hemolyzed matrices to ensure accuracy .
Therapeutic Monitoring
In clinical settings, sustained-release formulations require monitoring of N-oxide levels to assess release kinetics and potential toxicity. Cohort studies of Formulation A revealed steady-state bupivacaine concentrations of 400–600 ng/mL over 72 hours, with N-oxide levels below the quantitation limit (<1 ng/mL) .
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